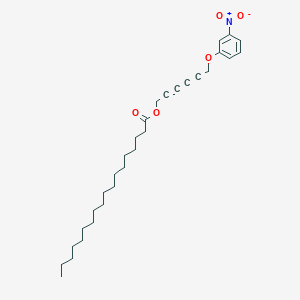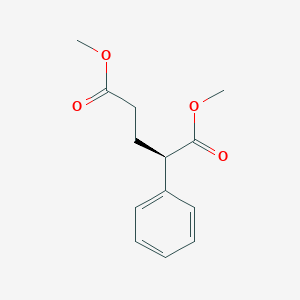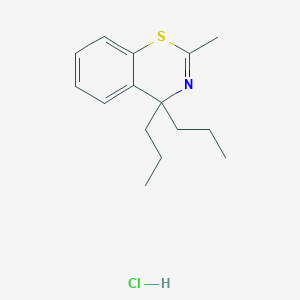
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride: is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often catalyzed by ceric ammonium nitrate (CAN) at room temperature . Another method involves the condensation of 2-aminothiophenol with methyl 2-chloropropionate in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazine derivatives.
Scientific Research Applications
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride involves its interaction with various molecular targets:
Comparison with Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure but differ in their substituents and biological activities.
Phenothiazines: These compounds have an additional benzene ring and are known for their antipsychotic properties.
Uniqueness: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antimicrobial activity make it a valuable compound for further research and development.
Properties
CAS No. |
58435-39-5 |
|---|---|
Molecular Formula |
C15H22ClNS |
Molecular Weight |
283.9 g/mol |
IUPAC Name |
2-methyl-4,4-dipropyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-4-10-15(11-5-2)13-8-6-7-9-14(13)17-12(3)16-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI Key |
MHTBWLYRVOPOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C2=CC=CC=C2SC(=N1)C)CCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


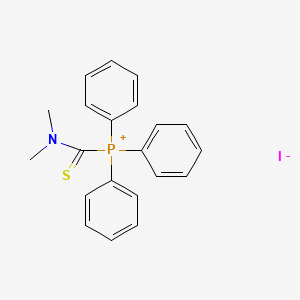
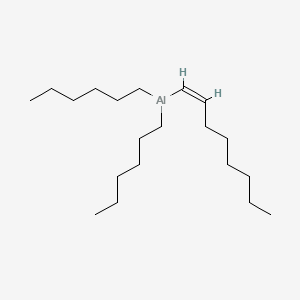
-lambda~5~-phosphane](/img/structure/B14623461.png)



![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
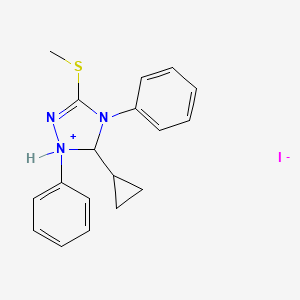
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
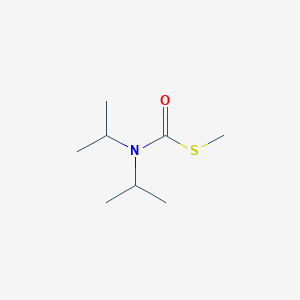
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

